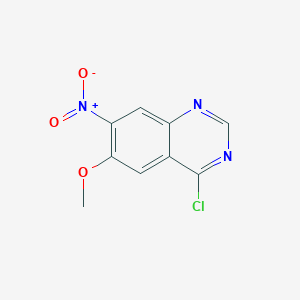
4-Chloro-6-methoxy-7-nitroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-methoxy-7-nitroquinazoline is a chemical compound with the molecular formula C9H6ClN3O3 and a molecular weight of 239.62 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxy-7-nitroquinazoline typically involves multiple steps, including chlorination and nucleophilic substitution reactions. One efficient synthetic method starts with 7-fluoro-6-nitroquinazolin-4-ol, which undergoes chlorination followed by nucleophilic substitution to yield the target compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-methoxy-7-nitroquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under reflux conditions.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are used.
Major Products:
Substitution Reactions: Products include various substituted quinazolines depending on the nucleophile used.
Reduction Reactions: The major product is 4-chloro-6-methoxy-7-aminoquinazoline.
Aplicaciones Científicas De Investigación
4-Chloro-6-methoxy-7-nitroquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer and other diseases.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying biological pathways and mechanisms, particularly those involving kinase inhibition.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-methoxy-7-nitroquinazoline is primarily related to its ability to inhibit specific enzymes and receptors. It targets receptor tyrosine kinases, which are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival . By inhibiting these kinases, the compound can interfere with the growth and spread of cancer cells.
Comparación Con Compuestos Similares
- N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
- N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide
- N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-(methylsulfonyl)ethyl)amino)methyl)furan-2-yl)quinazolin-4-amine
Uniqueness: 4-Chloro-6-methoxy-7-nitroquinazoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of chloro, methoxy, and nitro groups makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Propiedades
Fórmula molecular |
C9H6ClN3O3 |
|---|---|
Peso molecular |
239.61 g/mol |
Nombre IUPAC |
4-chloro-6-methoxy-7-nitroquinazoline |
InChI |
InChI=1S/C9H6ClN3O3/c1-16-8-2-5-6(3-7(8)13(14)15)11-4-12-9(5)10/h2-4H,1H3 |
Clave InChI |
NVRHDMWJNFBVMF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC=N2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



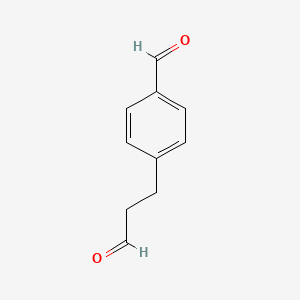
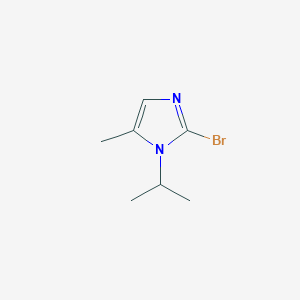

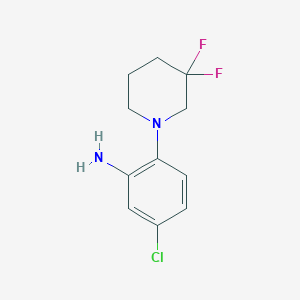



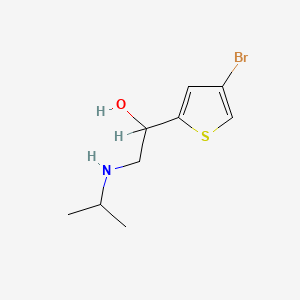
![3-Hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2,2-diphenylpropan-1-one](/img/structure/B13938041.png)
![2-Bromo-4-chloro-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13938042.png)



